Stereochemical Identity: The (3S,4R) Trans Configuration vs. Cis Isomers
TRANS-4-AMINOTETRAHYDROPYRAN-3-OL is defined by its specific (3S,4R) configuration, where the amino and hydroxyl groups are in a trans relationship. The cis isomer, cis-4-aminotetrahydropyran-3-ol (CAS 1363380-59-9), possesses an (3R,4R) configuration and a different spatial orientation, which can alter its reactivity and binding properties .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (3S,4R) trans configuration |
| Comparator Or Baseline | cis-4-aminotetrahydropyran-3-ol (CAS 1363380-59-9) with (3R,4R) cis configuration |
| Quantified Difference | Different stereoisomers; non-superimposable structures |
| Conditions | Structural comparison based on IUPAC nomenclature and stereochemical descriptors |
Why This Matters
This specific stereochemistry is a primary selection criterion for synthetic routes requiring a defined chiral scaffold, as the opposite or alternative diastereomers would yield different molecules with potentially divergent properties.
